Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone

Chiral intermediate Enantiomeric purity CNS drug synthesis

2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone (CAS 1353947-23-5) is a chiral, bifunctional pyrrolidine building block combining a reactive chloroethanone electrophile with a cyclopropylmethyl-substituted secondary amine. Its molecular formula is C₁₀H₁₇ClN₂O and its molecular weight is 216.71 g·mol⁻¹.

Molecular Formula C10H17ClN2O
Molecular Weight 216.71 g/mol
Cat. No. B12996170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone
Molecular FormulaC10H17ClN2O
Molecular Weight216.71 g/mol
Structural Identifiers
SMILESC1CC1CNC2CCN(C2)C(=O)CCl
InChIInChI=1S/C10H17ClN2O/c11-5-10(14)13-4-3-9(7-13)12-6-8-1-2-8/h8-9,12H,1-7H2
InChIKeyLWPUOYIAFCRFNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone – Procurement-Grade Chemical Profile and Differentiation Rationale


2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone (CAS 1353947-23-5) is a chiral, bifunctional pyrrolidine building block combining a reactive chloroethanone electrophile with a cyclopropylmethyl-substituted secondary amine . Its molecular formula is C₁₀H₁₇ClN₂O and its molecular weight is 216.71 g·mol⁻¹ . The compound exists as a racemate and as isolated (R)- and (S)-enantiomers (CAS 1354010-28-8 and 1354010-73-3, respectively) , and serves predominantly as a late-stage intermediate in medicinal chemistry programs targeting CNS monoamine transporters [1].

Why Generic Pyrrolidine Building Blocks Cannot Replace 2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone in CNS-Focused Synthesis


Simple pyrrolidine ethanones lacking the cyclopropylmethylamino substituent cannot reproduce the steric and electronic profile required for monoamine transporter engagement, as evidenced by structure–activity relationship (SAR) data from the pyrrolidine triple reuptake inhibitor (TRI) patent family where cycloalkyl-amine substitution is critical for balanced serotonin, norepinephrine, and dopamine transporter inhibition [1]. The chloroethanone moiety provides a reactive handle for late-stage diversification—amide coupling, nucleophilic displacement, or heterocycle formation—that non-halogenated analogs (e.g., the 2-amino congener, CAS 1353988-94-9) cannot support with equivalent efficiency under mild conditions . Furthermore, racemic material versus single enantiomers yields different pharmacokinetic and pharmacodynamic profiles; uncontrolled stereochemistry introduces an additional variable that procurement scientists must manage, as confirmed by enantiomer-specific patent claims in the TRI class [2].

Quantitative Differentiation Evidence: 2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone vs. Closest Analogs


Enantiomeric Excess (e.e.) Comparison: (R)- vs. (S)- vs. Racemic 2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone Supplier Specifications

Commercially available single enantiomers of 2-chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone are specified at ≥97% purity with chiral purity routinely exceeding 95% e.e. according to supplier certificates of analysis , whereas the racemic mixture (CAS 1353947-23-5) is offered at 95–98% chemical purity without enantiomeric enrichment . The (R)-enantiomer (CAS 1354010-28-8) and (S)-enantiomer (CAS 1354010-73-3) are independently cataloged, confirming distinct procurement streams. In the TRI patent literature, enantiomerically pure cycloalkyl-pyrrolidine intermediates yield target compounds with up to 10-fold differences in monoamine transporter inhibition potency between enantiomers [1], establishing chiral purity as a critical selection parameter.

Chiral intermediate Enantiomeric purity CNS drug synthesis

Electrophilic Reactivity: Chloroethanone vs. Aminoethanone Analogs in Late-Stage Derivatization

The chloroethanone group in 2-chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone is a superior electrophile for nucleophilic displacement reactions compared to the amino group in the analogous 2-amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone (CAS 1353988-94-9). The chloride leaving group (pKa of conjugate acid HCl ≈ -7) is orders of magnitude more labile than the neutral NH₂ group (pKa of conjugate acid ≈ 9–10), enabling amidation, etherification, and thioether formation under mild, base-mediated conditions without requiring pre-activation . This reactivity difference is quantified by relative rate constants in analogous alkyl halide systems: primary alkyl chlorides undergo nucleophilic substitution approximately 10²–10⁴ times faster than amines under comparable conditions [1].

Synthetic intermediate Electrophilic reactivity Late-stage functionalization

Pharmacological Target Engagement: Cyclopropylmethyl-Pyrrolidine Scaffolds in Monoamine Transporter Inhibition Versus Unsubstituted Pyrrolidines

Pyrrolidine derivatives bearing a cyclopropylmethyl-amine substituent at the 3-position are explicitly claimed in the pyrrolidine triple reuptake inhibitor patent series (US 8,754,117 B2) for their ability to inhibit serotonin, norepinephrine, and dopamine transporters (SERT, NET, DAT) [1]. Within the patent SAR tables, cycloalkyl-substituted 3-aminopyrrolidine intermediates confer single-digit to sub-nanomolar IC₅₀ values at all three transporters, whereas unsubstituted or simple alkyl-amino analogs show reduced or absent activity at one or more transporters [1]. Although specific IC₅₀ values for the chloroethanone intermediate itself are not publicly disclosed, its core scaffold directly maps to the pharmacophoric model that yields balanced TRI activity (SERT IC₅₀ < 50 nM, NET IC₅₀ < 100 nM, DAT IC₅₀ < 100 nM in the most potent disclosed examples) [1]. By contrast, the 2-amino congener (CAS 1353988-94-9) lacks the electrophilic chloroacetamide attachment point required to install the terminal aryl/heteroaryl groups that drive transporter affinity in the final drug candidates .

Triple reuptake inhibitor Monoamine transporter Structure–activity relationship

Commercial Availability and Supply Chain Reliability: Multi-Supplier Benchmarking for 2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone

As of 2026, the racemic compound (CAS 1353947-23-5) is stocked by at least four independent suppliers offering ≥95% purity (Leyan 98%, MolCore 98%, AKSci 95%, Chemenu 95%+) . Single (R)- and (S)-enantiomers are available from a minimum of three vendors each . By contrast, the 2-amino analog (CAS 1353988-94-9) is listed by fewer suppliers , and the positional isomer 2-chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone appears primarily from specialty suppliers with longer lead times . This multi-sourcing redundancy for 2-chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone reduces single-supplier dependency risk and supports competitive pricing, with gram-scale quantities available for immediate shipment.

Chemical procurement Supply chain Catalog availability

Application Scenarios for 2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone Supported by Evidence


Enantioselective Synthesis of CNS Triple Reuptake Inhibitor Candidates

Utilize the single-enantiomer (R)- or (S)-2-chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone as the chiral core for constructing balanced SERT/NET/DAT inhibitors. The >95% e.e. starting material ensures that downstream biological evaluation reflects genuine enantiomeric pharmacology, consistent with the enantiomer-specific potency differences documented in US Patent 8,754,117 B2 [1].

Late-Stage Diversification via Chloroethanone Displacement

Exploit the reactive chloroethanone moiety for parallel library synthesis: amide coupling with diverse amines, thioether formation with thiols, or nucleophilic substitution with oxygen nucleophiles. This reactivity, quantified as ≥10²-fold kinetic advantage over the amino analog [2], enables rapid SAR exploration without additional activation steps.

Comparative Pharmacology Studies: Racemate vs. Enantiomers

Procure both the racemate and individual enantiomers to directly compare in vitro transporter inhibition, microsomal stability, and in vivo pharmacokinetic profiles. This three-way comparison is uniquely enabled by the concurrent commercial availability of all three forms .

Process Chemistry Route Scouting and Scale-Up Feasibility Assessment

Leverage multi-supplier sourcing (≥4 independent vendors for the racemate) to benchmark pricing, purity, and lead times during route scouting. The supply chain redundancy allows procurement teams to negotiate favorable terms and de-risk pilot-scale campaigns before committing to custom synthesis.

Quote Request

Request a Quote for 2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.